molecular formula C25H24N2O5S B11498803 Methyl 3-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-4-piperidinobenzoate

Methyl 3-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-4-piperidinobenzoate

Cat. No.: B11498803
M. Wt: 464.5 g/mol
InChI Key: HGZIRROKZYWAJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-4-piperidinobenzoate typically involves multiple steps:

    Formation of the dibenzo[b,d]furan-2-ylsulfonyl chloride: This is achieved by reacting dibenzo[b,d]furan with chlorosulfonic acid under controlled conditions.

    Amination: The dibenzo[b,d]furan-2-ylsulfonyl chloride is then reacted with 4-aminobenzoic acid to form the sulfonamide intermediate.

    Esterification: The sulfonamide intermediate is esterified with methanol in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-4-piperidinobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 3-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-4-piperidinobenzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 3-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-4-piperidinobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-4-piperidinobenzoate is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H24N2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 3-(dibenzofuran-2-ylsulfonylamino)-4-piperidin-1-ylbenzoate

InChI

InChI=1S/C25H24N2O5S/c1-31-25(28)17-9-11-22(27-13-5-2-6-14-27)21(15-17)26-33(29,30)18-10-12-24-20(16-18)19-7-3-4-8-23(19)32-24/h3-4,7-12,15-16,26H,2,5-6,13-14H2,1H3

InChI Key

HGZIRROKZYWAJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54

Origin of Product

United States

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